molecular formula C12H14N2O B1449373 1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol CAS No. 2126178-70-7

1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol

Cat. No. B1449373
CAS RN: 2126178-70-7
M. Wt: 202.25 g/mol
InChI Key: WUQAKDYINBTYHB-UHFFFAOYSA-N
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Description

“1-[(1H-1,3-Benzodiazol-1-yl)methyl]cyclobutan-1-ol” is a chemical compound with the molecular formula C12H14N2O . It has a molecular weight of 202.25 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8N2O/c11-6-10-5-9-7-3-1-2-4-8(7)10/h1-5,11H,6H2 . This indicates the presence of a benzodiazole ring attached to a cyclobutanol group.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 144-146°C .

Scientific Research Applications

Drug Discovery and Development

The core structure of 1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol is related to benzodiazoles, which are prominent in pharmacology due to their therapeutic potential . This compound could serve as a precursor in synthesizing new drugs with potential antibacterial, antifungal, or antiviral properties. Its unique structure allows for the attachment of various functional groups, enabling the creation of a diverse library of novel compounds for drug screening.

Material Science

Due to its potential to form stable complexes with various metals, this compound could be used in the synthesis of new materials. These materials might exhibit unique electrical, optical, or magnetic properties, making them suitable for use in sensors, semiconductors, or as catalysts in chemical reactions.

Corrosion Inhibition

Compounds containing benzodiazole rings have been studied for their ability to inhibit corrosion in metals . 1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol could be investigated as a corrosion inhibitor, particularly in mild steel, by forming a protective adsorbate layer on the metal surface, thus extending the material’s lifespan in corrosive environments.

Biological Studies

The benzodiazole moiety is known to induce various biological activities, such as anti-inflammatory and antitumor effects . This compound could be used in biological studies to understand the mechanism of action of benzodiazole derivatives and to develop targeted therapies for various diseases.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(benzimidazol-1-ylmethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-12(6-3-7-12)8-14-9-13-10-4-1-2-5-11(10)14/h1-2,4-5,9,15H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQAKDYINBTYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN2C=NC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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